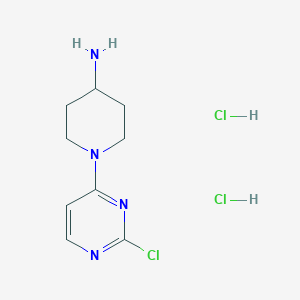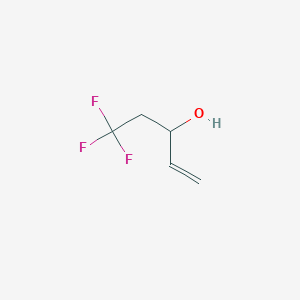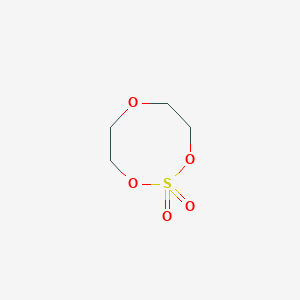
(2S)-2-(4-carboxybutanamido)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-carboxybutanamido)butanedioic acid, also known as 2-carboxybutanedioic acid, is a dicarboxylic acid that is widely used in scientific research. It is an important building block in the synthesis of various compounds and has a wide range of applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. It is also used in the synthesis of polyesters, polyamides, and polyurethanes. In addition, it is used as an intermediate in the synthesis of various organic compounds, such as amino acids, carboxylic acids, and polysaccharides. It is also used in the synthesis of polysaccharides, polypeptides, and other biopolymers.
Mechanism of Action
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is responsible for the biosynthesis of fatty acids. Acetyl-CoA carboxylase is an enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. Malonyl-CoA is then used in the biosynthesis of fatty acids. The inhibition of acetyl-CoA carboxylase by (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid results in the inhibition of fatty acid biosynthesis.
Biochemical and Physiological Effects
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to have a variety of biochemical and physiological effects. It is known to inhibit the enzyme acetyl-CoA carboxylase, which is responsible for the biosynthesis of fatty acids. This inhibition results in the inhibition of fatty acid biosynthesis, which can lead to the accumulation of toxic lipids in cells. In addition, (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to inhibit the enzyme fatty acid synthase, which is responsible for the biosynthesis of fatty acids. This inhibition results in the decrease in the production of fatty acids, which can lead to the accumulation of toxic lipids in cells. Furthermore, (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to inhibit the enzyme glucose-6-phosphate dehydrogenase, which is responsible for the metabolism of glucose. This inhibition can lead to the accumulation of toxic metabolites in cells, which can cause cell death.
Advantages and Limitations for Lab Experiments
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is a useful reagent for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Furthermore, it is relatively non-toxic and does not have any significant side effects. However, it is important to note that (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid can be toxic in large doses, and care should be taken when handling it. In addition, it is important to note that (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid can react with other compounds, and care should be taken to ensure that it does not react with other compounds in the experiment.
Future Directions
There are a number of potential future directions for research involving (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid. One potential direction is to investigate its effects on other enzymes involved in fatty acid biosynthesis, such as acetyl-CoA synthase and fatty acid elongase. Another potential direction is to investigate its effects on other metabolic pathways, such as those involved in the synthesis of amino acids and proteins. In addition, further research is needed to investigate the potential therapeutic applications of (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid, such as its potential use in the treatment of metabolic diseases. Finally, further research is needed to investigate the potential toxicity of (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid in large doses.
Synthesis Methods
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid can be synthesized from the reaction of two molecules of butyric acid in the presence of an acid catalyst. The reaction produces two molecules of (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid and one molecule of water. The reaction can be represented as follows:
2 CH3CH2CO2H → (2S)-2-(4-carboxybutanamido)butanedioic acid + H2O
The reaction is typically carried out at a temperature of around 130°C and a pressure of 2-3 atm.
properties
IUPAC Name |
(2S)-2-(4-carboxybutanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO7/c11-6(2-1-3-7(12)13)10-5(9(16)17)4-8(14)15/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWTZAMGLJHWDB-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CC(=O)O)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-carboxybutanamido)butanedioic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9s)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618489.png)
![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)

![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)
![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)



![tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate](/img/structure/B6618559.png)
![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)

